molecular formula C20H25N3O2 B2507030 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034560-95-5

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one

Cat. No.: B2507030
CAS No.: 2034560-95-5
M. Wt: 339.439
InChI Key: LNBHEWRWKHZITC-UHFFFAOYSA-N
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Description

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its molecular structure incorporates a pyrimidine ether moiety linked to a propan-1-one chain, a feature seen in compounds investigated for various biological activities. The piperidine and pyrimidine rings are common pharmacophores found in molecules that interact with a range of enzymatic targets . Researchers may explore this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents. Potential research applications include, but are not limited to, screening libraries for kinase inhibition, investigating modulators of central nervous system targets, and studying structure-activity relationships (SAR) within this chemical class. The presence of the m-tolyl group and the methyl-substituted pyrimidine offers distinct steric and electronic properties for optimizing binding affinity and selectivity. This product is provided For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use of any kind. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

3-(3-methylphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-5-3-6-17(13-15)8-9-20(24)23-12-4-7-18(14-23)25-19-10-11-21-16(2)22-19/h3,5-6,10-11,13,18H,4,7-9,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBHEWRWKHZITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)OC3=NC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidinyl Group: The 2-methylpyrimidin-4-yl group can be introduced via nucleophilic substitution reactions.

    Formation of the Propanone Moiety: The propanone group can be attached through a series of carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Such as enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, alter gene expression, or inhibit specific biochemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized in Table 1, with variations in the heterocyclic core, substituents, and biological profiles:

Key Observations:

Heterocyclic Core Diversity: The target compound’s 2-methylpyrimidinyloxy group is less complex than the pyrimidoindole (e.g., (R)-2, (R)-28) or pyrrolopyrimidine cores (e.g., ). Simplicity may enhance synthetic accessibility but reduce target specificity compared to fused-ring systems .

Substituent Effects on Activity: Halogenation (Cl, Br) on pyrimidoindole analogs correlates with improved IC50 values (e.g., (R)-28: 360 nM vs. (R)-2: 480 nM), suggesting bromine’s electron-withdrawing effects enhance binding . The target’s m-tolyl group (methylphenyl) offers moderate lipophilicity, balancing cell permeability and metabolic stability. In contrast, cyano or sulfonyl groups (e.g., (R)-2, ) may confer polarity, affecting absorption .

Chirality and Stereochemistry :

  • Enantiopure analogs like the pyrrolopyrimidine derivative () highlight the importance of stereochemistry. The target compound’s 3-position pyrimidinyloxy substituent could introduce chirality, though this is unspecified in the evidence .

Biological Activity

The compound 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Pyrimidine moiety : A six-membered ring containing two nitrogen atoms at positions 1 and 3.
  • m-Tolyl group : A toluene derivative that enhances the lipophilicity of the compound.

The molecular formula is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, with a molecular weight of approximately 288.35 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions starting from appropriate precursors.
  • Attachment of the Pyrimidine Moiety : This is generally done via nucleophilic substitution reactions.
  • Incorporation of the m-Tolyl Group : This may involve cross-coupling reactions such as Suzuki or Stille coupling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These results indicate potential for further development as an anticancer therapeutic.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several studies have provided insights into the biological activities of similar compounds, which may help elucidate the mechanisms of action for this specific molecule:

  • A study on pyrimidine derivatives indicated that modifications on the pyrimidine ring significantly enhance antimicrobial activity .
  • Research on piperidine-based compounds has shown that they can effectively target multiple pathways in cancer cells, leading to increased apoptosis rates .

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